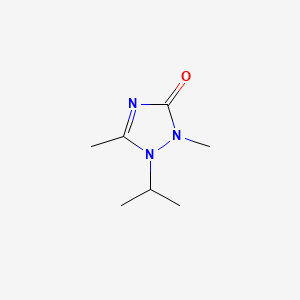
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one, also known as IMDT, is a triazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. IMDT is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
Wirkmechanismus
The mechanism of action of 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This could explain its antimicrobial and antifungal activities.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal studies. It has been reported to have no significant effect on body weight, food consumption, or organ weight. However, further studies are needed to determine its long-term effects on animal health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one is its ease of synthesis. The one-pot reaction used to synthesize this compound is simple and can be carried out in a standard laboratory setting. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially useful compound for in vitro and in vivo studies.
However, one limitation of this compound is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, further studies are needed to determine its long-term effects on animal health and its potential for use in human medicine.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one. One area of interest is its potential as a drug candidate for the treatment of bacterial and fungal infections. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine its mechanism of action and its potential for use in human medicine.
Synthesemethoden
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one can be synthesized through a one-pot reaction of isopropylamine, dimethylamine, and ethyl acetoacetate in the presence of sodium azide and copper sulfate. The reaction is carried out under reflux in ethanol for 24 hours, and the resulting product is purified through recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, antitumor, and antiviral activities. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans and Aspergillus niger.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-propan-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-6(3)8-7(11)9(10)4/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKXIZTVZPNMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N(N1C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)
![1-BROMO-3-[2-(4-BROMOPHENYL)ETHYNYL]BENZENE](/img/no-structure.png)


![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)
![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)
![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)